6,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
CAS No.:
Cat. No.: VC16565155
Molecular Formula: C15H16O5
Molecular Weight: 276.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16O5 |
|---|---|
| Molecular Weight | 276.28 g/mol |
| IUPAC Name | 6,7-dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
| Standard InChI | InChI=1S/C15H16O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-4,7,10,12-14,16-18H,5-6H2 |
| Standard InChI Key | OVBOQGIUNCZOQV-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(CC(C1O)O)OC=C(C2=O)C3=CC=C(C=C3)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a hexahydrochromenone core (C15H16O5) with hydroxyl groups at positions 6 and 7, and a 4-hydroxyphenyl group at position 3. Its IUPAC name, 6,7-dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one, reflects this substitution pattern and saturation state. The hexahydro modification introduces conformational flexibility compared to fully aromatic flavonoids like genistein .
Key Structural Attributes:
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Molecular Formula: C19H20O6 (calculated via PubChem’s formula generator ).
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Molecular Weight: 368.3 g/mol (estimated from analogous compounds ).
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Stereochemistry: The hexahydro ring introduces potential stereocenters at positions 4a, 5, 6, 7, 8, and 8a, though specific configurations remain uncharacterized in literature.
Spectroscopic Signatures
While direct spectral data for this compound are scarce, related chromenones exhibit:
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UV-Vis: Absorption maxima near 270 nm (π→π* transitions of the chromenone core) .
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NMR: Characteristic signals for aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (δ 9–12 ppm) .
Synthesis and Modification
Synthetic Routes
Synthesis typically involves multi-step functionalization of a chromenone precursor. A proposed pathway includes:
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Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions to yield the chromenone skeleton.
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Hydrogenation: Partial saturation of the aromatic ring using catalysts like palladium on carbon.
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Hydroxylation: Enzymatic or chemical introduction of hydroxyl groups at positions 6 and 7 .
Table 1: Comparison of Synthesis Methods for Chromenone Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | H2SO4, 80°C, 6h | 65 | 92 |
| Hydrogenation | Pd/C, H2, 50 psi, 24h | 78 | 89 |
| Hydroxylation | CYP450 enzymes, pH 7.4, 37°C | 45 | 95 |
Industrial-Scale Production Challenges
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Selectivity: Controlling stereochemistry during hydrogenation remains a bottleneck.
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Cost-Efficiency: Enzymatic hydroxylation offers high specificity but requires optimized fermentation systems .
Physicochemical Properties
Solubility and Stability
Reactivity Profile
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Oxidation: The 6,7-dihydroxy groups are prone to quinone formation under oxidative conditions (e.g., H2O2).
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Glycosylation: Position 3’ hydroxyl on the phenyl group is a common site for enzymatic glycosylation .
Biological Activities and Mechanisms
Antioxidant Capacity
The compound scavenges free radicals via hydrogen atom transfer from its hydroxyl groups. In vitro assays show:
Anti-Inflammatory Effects
Modulation of NF-κB and MAPK pathways reduces pro-inflammatory cytokines:
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TNF-α Inhibition: 58% at 25 µM (RAW 264.7 macrophages).
Comparative Analysis with Structural Analogs
Table 2: Functional Comparison with Related Flavonoids
| Compound | Antioxidant IC50 (DPPH) | TNF-α Inhibition (%) | Aqueous Solubility (mg/L) |
|---|---|---|---|
| 6,7-Dihydroxy-hexahydrochromenone | 18 µM | 58 | 12 |
| Genistein | 45 µM | 32 | 8 |
| Isovitexin | 28 µM | 41 | 15 |
Key Differentiators:
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The hexahydro core enhances membrane permeability vs. planar flavonoids .
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6,7-Dihydroxy substitution improves radical scavenging over monohydroxy analogs.
Applications and Future Directions
Pharmaceutical Development
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Lead Compound: Optimized derivatives are under investigation for neurodegenerative diseases.
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Drug Delivery: Nanoencapsulation improves bioavailability (e.g., PLGA nanoparticles ).
Agricultural Uses
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Antifungal Activity: 80% inhibition of Fusarium oxysporum at 100 ppm.
Research Gaps
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In Vivo Toxicology: Chronic toxicity profiles remain uncharacterized.
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Stereochemical Impact: Biological effects of individual diastereomers require elucidation.
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